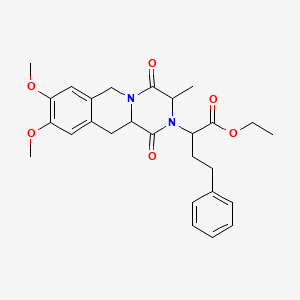
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate is a synthetic steroid compound. It belongs to the class of androgens and derivatives, which are known for their role in the development and maintenance of male characteristics. This compound is structurally related to testosterone and other anabolic steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Acetylation: Introduction of an acetate group to improve the compound’s bioavailability and metabolic stability.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors under controlled temperature and pressure conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic applications, including hormone replacement therapy and treatment of muscle-wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mecanismo De Acción
The mechanism of action of (3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound’s effects are mediated through various molecular pathways, including the modulation of anabolic and catabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural androgen with similar anabolic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Nandrolone: An anabolic steroid with a similar structure but different pharmacological properties.
Uniqueness
(3beta,17beta)-7,17-Dimethylandrost-5-ene-3,7,17-triol17-Acetate is unique due to its specific structural modifications, which enhance its stability, bioavailability, and activity compared to other androgens. These modifications make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H36O4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)27-23(5)11-8-18-19-17(7-10-21(18,23)3)20(2)9-6-16(25)12-15(20)13-22(19,4)26/h13,16-19,25-26H,6-12H2,1-5H3 |
Clave InChI |
PPUMOABMDORSSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)



![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)



![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)

![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)
